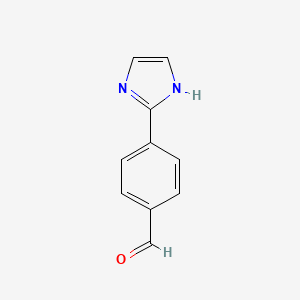

4-(1H-imidazol-2-yl)benzaldehyde

Description

Significance in Contemporary Organic Synthesis and Materials Science

The importance of 4-(1H-imidazol-2-yl)benzaldehyde in modern chemical research stems from its utility as a precursor in the synthesis of more complex molecules with tailored functions. In organic synthesis, the aldehyde group serves as a reactive handle for constructing larger molecular architectures through reactions like condensation, oxidation, reduction, and the formation of Schiff bases. evitachem.commdpi.com

The broader class of N-arylated imidazoles is fundamental to a wide range of biologically active compounds, with applications in medicinal chemistry as anticancer, antiviral, and anti-inflammatory agents, and in agriculture as fungicides and herbicides. nih.gov The imidazole-aldehyde scaffold, specifically, is a key starting material for creating compounds with potential therapeutic benefits. For instance, the related isomer, 4-(1H-imidazol-1-yl)benzaldehyde, is used to synthesize derivatives exhibiting antifungal, antioxidant, and antileishmanial activities. nih.gov It is also a reactant in Claisen-Schmidt condensations to produce chalcones, which are investigated for their antifungal properties. mdpi.com

In materials science, derivatives of imidazole-aldehydes are at the forefront of research into functional materials. Complex structures incorporating this scaffold, such as 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde (PB1), are being explored as fluorescent dyes. nih.gov These materials exhibit properties like large Stokes' shifts, high fluorescence quantum yields, and photostability, making them suitable for applications in cellular imaging and as biological probes. nih.gov Furthermore, related compounds like 4-(1H-Imidazo[4,5-f] mdpi.comchemscene.comphenanthrolin-2-yl)benzaldehyde have been studied as solvatochromic probes, capable of changing their spectral properties in response to the acidity or basicity of their environment, indicating their potential use in developing advanced chemical sensors.

Historical Context of Imidazole-Aldehyde Scaffolds in Chemical Transformations

The scientific journey of the imidazole (B134444) ring, the core of this compound, began in the 19th century. The synthesis of the imidazole scaffold dates back to the 1850s, establishing a long history of research into this heterocyclic system. researchgate.netirjmets.com Over the decades, numerous synthetic methodologies have been developed to construct the imidazole ring, including several well-known named reactions that have become staples in organic chemistry. researchgate.netirjmets.com

These foundational synthetic methods paved the way for the creation of a vast library of imidazole derivatives. The imidazole ring is a five-membered heterocycle that is both aromatic and possesses two nitrogen atoms with distinct electronic characteristics. biomedpharmajournal.org It is a fundamental component of essential natural molecules like the amino acid histidine and nucleic acids, highlighting its biological importance. biomedpharmajournal.orgnih.gov This inherent biological relevance has driven continuous interest in imidazole-based compounds. The development of imidazole-aldehyde scaffolds represents a strategic functionalization of this important heterocycle, combining its established biological significance with the synthetic versatility of the aldehyde group to facilitate the creation of novel and complex chemical entities.

Current Research Trajectories and Future Prospects

Current research on this compound and related structures is focused on harnessing its unique properties for sophisticated applications in medicine and materials science. A significant research trajectory involves the design of novel fluorescent probes and chemosensors for biological and environmental applications. Studies on complex derivatives demonstrate a clear trend toward creating "smart" materials that can detect and report on their local environment, for example, through changes in fluorescence, which is valuable for cellular labeling and imaging. nih.gov

In medicinal chemistry, the imidazole scaffold continues to be a privileged structure for drug discovery. nih.gov The aldehyde functionality of this compound makes it an ideal starting point for generating libraries of new chemical entities for high-throughput screening. Research is actively exploring imidazole-based compounds for a range of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. nih.govnih.gov For example, imidazole-linked heterocycles are being investigated as potential treatments for Alzheimer's disease. nih.gov

The future prospects for this compound are tied to the continued advancement of organic synthesis and materials science. The versatility of this scaffold allows for precise tuning of its chemical and physical properties. Future work will likely focus on developing more selective and potent therapeutic agents with improved pharmacokinetic profiles. nih.gov In materials science, the goal is to create more sensitive, photostable, and biocompatible probes and sensors. nih.gov The ability to systematically modify the structure of this compound will be crucial in advancing these frontiers, solidifying its role as a key building block in the development of next-generation chemical technologies.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

|---|---|---|---|---|

| This compound | CB6803979 | C₁₀H₈N₂O | 172.18 | chemicalbook.com |

| 4-(1H-imidazol-1-yl)benzaldehyde | 10040-98-9 | C₁₀H₈N₂O | 172.18 | sigmaaldrich.com |

| 4-(1H-imidazol-1-yl)-2-nitro-benzaldehyde | 1071204-32-4 | C₁₀H₇N₃O₃ | 217.18 | chemscene.com |

Table 2: Historical Synthetic Routes to the Imidazole Scaffold

| Reaction Name | Description | Reference |

|---|---|---|

| Debus-Radziszewski Reaction | A multicomponent reaction creating an imidazole from a 1,2-dicarbonyl, an aldehyde, and ammonia (B1221849). | researchgate.netirjmets.com |

| Phillips-Ladenburg Reaction | A method for forming the imidazole scaffold. | researchgate.net |

| Wallach Reaction | A documented method for the formation of imidazole structures. | researchgate.netirjmets.com |

| Weidenhagen Reaction | A classical reaction for synthesizing the imidazole core. | researchgate.net |

| Bredereck Reaction | A known method used in the synthesis of imidazole compounds. | researchgate.net |

Table 3: Selected Research Applications of Imidazole-Aldehyde Derivatives

| Derivative Type | Application Area | Specific Use | Reference |

|---|---|---|---|

| Imidazole-Chalcones | Medicinal Chemistry | Precursors for potential antifungal agents. | mdpi.com |

| Phenylprop-2-en-1-ones | Medicinal Chemistry | Synthesis of compounds with antifungal, antioxidant, and antileishmanial activities. | nih.gov |

| Phenanthroimidazole-benzaldehydes | Materials Science | Development of photostable, low molecular weight fluorescent probes for cellular imaging. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-imidazol-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-7-8-1-3-9(4-2-8)10-11-5-6-12-10/h1-7H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHDUERNBWAULT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 1h Imidazol 2 Yl Benzaldehyde

Direct Synthesis Approaches

Direct synthesis methods aim to construct the 4-(1H-imidazol-2-yl)benzaldehyde molecule in a single or a few straightforward steps, primarily by forming the central imidazole (B134444) ring from acyclic precursors.

Cyclocondensation Strategies for Imidazole Ring Formation

The most prominent direct method for synthesizing 2-substituted imidazoles is the Debus-Radziszewski reaction. wikipedia.orgscribd.comresearchgate.net This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgijprajournal.comslideshare.net For the synthesis of this compound, the reactants would be glyoxal (B1671930) (a 1,2-dicarbonyl), terephthalaldehyde (B141574) (or its monoacetal to control reactivity), and an ammonia source like ammonium (B1175870) acetate. scribd.com

A plausible reaction mechanism suggests that the 1,2-dicarbonyl compound first reacts with ammonia to form a diimine intermediate. This intermediate then condenses with the aldehyde to form the imidazole ring. scribd.com While historically this reaction sometimes suffered from low yields and side product formation, modern modifications have significantly improved its efficiency. ijprajournal.com

One reported synthesis for a similar compound, 4-(4,5-diphenyl-1H-imidazol-2-yl)benzaldehyde, utilizes a three-component cyclocondensation of benzil (B1666583) (the 1,2-dicarbonyl), 4-formylbenzaldehyde, and ammonium acetate. sciepub.com This reaction, catalyzed by diethyl ammonium hydrogen phosphate (B84403) under solvent-free conditions, proceeds with high efficiency, suggesting that replacing benzil with glyoxal could be a viable route to the target molecule. sciepub.com

Table 1: Examples of Catalysts Used in Radziszewski-type Reactions

| Catalyst | Reaction Conditions | Yield | Reference |

| Diethyl ammonium hydrogen phosphate | Thermal, solvent-free | Excellent | sciepub.com |

| Lactic acid | 160°C | 92% | ijprajournal.com |

| DABCO | t-butanol, 60-65°C | 92% | ijprajournal.com |

| Wet cyanuric chloride | Ethanol (B145695), 80°C | High | ijprajournal.com |

| InCl₃·3H₂O | - | High | sciepub.com |

Direct Formylation and Aldehyde Group Installation

Direct formylation of a pre-formed 2-phenyl-1H-imidazole at the para-position of the phenyl ring is another potential synthetic route. However, this method is often challenging due to the potential for reaction at multiple sites on the imidazole and phenyl rings. Standard formylation techniques like the Vilsmeier-Haack or Gattermann reactions would need to be carefully optimized to achieve the desired regioselectivity. There is limited specific literature for the direct formylation of 2-phenyl-1H-imidazole to yield the 4-aldehyde derivative.

Multi-Step Synthetic Pathways from Precursors

Multi-step syntheses offer greater control over the final structure by building the molecule in stages. This often involves creating a substituted precursor followed by chemical modifications to introduce the aldehyde functionality.

Functional Group Interconversions Leading to the Aldehyde Moiety

A common and effective multi-step strategy involves the synthesis of a stable precursor, such as 2-(p-tolyl)-1H-imidazole, followed by the oxidation of the methyl group to an aldehyde.

The synthesis of 2-(p-tolyl)-1H-imidazole can be accomplished using the same Radziszewski reaction, but with p-tolualdehyde as the aldehyde component. acs.org Alternatively, 2-(p-tolyl)-1H-benzo[d]imidazole has been synthesized by condensing o-phenylenediamine (B120857) with p-toluic acid or p-tolualdehyde. sigmaaldrich.comresearchgate.net While this is a benzimidazole (B57391), the fundamental condensation chemistry is analogous for forming the simple imidazole from glyoxal, ammonia, and p-tolualdehyde.

Once the 2-(p-tolyl)-1H-imidazole precursor is obtained, the methyl group can be oxidized to an aldehyde. Standard oxidizing agents for this transformation include:

Chromium trioxide (CrO₃)

Potassium permanganate (B83412) (KMnO₄)

Selenium dioxide (SeO₂)

N-Bromosuccinimide (NBS) followed by hydrolysis.

Careful selection of the oxidant and reaction conditions is crucial to avoid over-oxidation to the carboxylic acid or degradation of the imidazole ring.

Arylation and Coupling Reactions to Construct the Core Structure

Modern cross-coupling reactions provide powerful tools for forming the carbon-carbon bond between the imidazole and phenyl rings. The Suzuki-Miyaura coupling is a particularly relevant example. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction would involve the coupling of a 2-haloimidazole (e.g., 2-bromo-1H-imidazole) with 4-formylphenylboronic acid. wikipedia.orgyoutube.com

The general mechanism for the Suzuki coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst adds to the 2-haloimidazole.

Transmetalation: The organic group from the boronic acid is transferred to the palladium complex.

Reductive Elimination: The desired 2-aryl imidazole is formed, and the palladium(0) catalyst is regenerated. youtube.com

This approach is highly modular, as a wide variety of substituted boronic acids and haloimidazoles can be used. acs.orgbeilstein-journals.org Direct C-H arylation, another palladium-catalyzed method, could also be employed, coupling imidazole directly with a 4-halobenzaldehyde. researchgate.netnih.gov

Table 2: Proposed Suzuki-Miyaura Coupling for this compound

| Imidazole Substrate | Boronic Acid Substrate | Catalyst System | Base | Solvent |

| 2-Bromo-1H-imidazole | 4-Formylphenylboronic acid | Pd(PPh₃)₄ or similar Pd(0) complex | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Toluene, Dioxane, or DMF/Water |

Advanced Synthetic Techniques and Green Chemistry Considerations

To improve the efficiency and environmental impact of synthesizing this compound, several advanced techniques are being explored. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the synthesis of substituted imidazoles. nih.govorganic-chemistry.org

The use of heterogeneous or recyclable catalysts, such as ionic liquids or solid-supported acids, aligns with the principles of green chemistry by simplifying product purification and minimizing waste. sciepub.comresearchgate.net One-pot syntheses, where multiple reaction steps are carried out in the same vessel, are also highly desirable as they reduce the need for intermediate purification steps, saving time, solvents, and energy. acs.orgnih.gov The Debus-Radziszewski reaction itself is a multi-component reaction, which is inherently atom-economical. sciepub.com The development of syntheses in greener solvents, such as water or ethanol, is another key area of research. sciepub.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. This technology provides rapid and uniform heating, which often leads to shorter reaction times, higher yields, and cleaner reaction profiles. rasayanjournal.co.in The application of microwave energy is particularly beneficial in the synthesis of heterocyclic compounds like imidazoles. rasayanjournal.co.in

Research has demonstrated that combining microwave irradiation with suitable catalysts can be highly effective. For instance, in a multi-component reaction to form complex imidazole derivatives, microwave heating reduced a key reaction step from 12 hours under conventional conditions to just 15 minutes, achieving an excellent yield of 95%. beilstein-journals.org Another study utilized green-synthesized Cr₂O₃ nanoparticles as a catalyst for the synthesis of polysubstituted imidazoles in water, finding optimal conditions under microwave irradiation at 400 W for 4–9 minutes, resulting in excellent product yields. nih.gov The use of a phase transfer catalyst like triethyl benzyl (B1604629) ammonium chloride (TEBA) under microwave irradiation has also been reported to produce superior yields compared to conventional heating methods. rasayanjournal.co.in These protocols highlight a consistent trend: microwave assistance is a key factor in creating efficient, safe, and high-yield synthetic routes. rasayanjournal.co.inresearchgate.net

| Methodology | Catalyst/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Three-component reaction | Copper sulfate, D-glucose, THF/H₂O | 15 minutes | 95% | beilstein-journals.org |

| Reaction of aromatic aldehydes, ammonium acetate, and benzil | Cr₂O₃ nanoparticles, H₂O, 400 W | 4-9 minutes | Excellent | nih.gov |

| Reaction of 2-bromo-1-(substituted phenyl)ethanone with amides | TEBA, Ethanol | Not Specified | Higher than conventional | rasayanjournal.co.in |

| Transition metal-free cyclization | K₂CO₃, DMF, 150 °C | 2-4 hours | Not Specified | nih.gov |

Catalyst-Mediated Processes (e.g., Copper Catalysis)

Catalysis is central to the modern synthesis of this compound and related structures, with copper-based catalysts being particularly prominent. Copper catalysis offers an effective and economical alternative to more expensive metals like palladium for facilitating key bond-forming reactions. These processes often involve the coupling of various precursors to construct the imidazole ring and attach it to the benzaldehyde (B42025) moiety.

Copper(I)-catalyzed reactions, for example, are utilized in multi-component syntheses to assemble complex heterocyclic systems efficiently. beilstein-journals.org In one documented procedure, a copper-catalyzed one-pot reaction was developed that benefits from stable, readily available substrates and features a short reaction time and enhanced safety. researchgate.net However, advancements have also led to improved methods that bypass the need for copper catalysis in certain cases. For the synthesis of the related compound 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde, an older method required a copper iodide (CuI) catalyst and 1,10-phenanthroline, heating to 140 °C for 18 hours to achieve an 87% yield. mdpi.com A newer, improved process avoids the catalyst altogether, achieving a higher yield of 92% in just one hour at reflux temperature. mdpi.com

More advanced strategies include the use of copper in conjunction with transient directing groups. One such method employs catalytic β-alanine, which transiently forms an imine with a benzaldehyde, allowing a copper catalyst to selectively functionalize a C-H bond on the aromatic ring. nih.gov This approach demonstrates the sophisticated use of copper catalysis to achieve high regioselectivity and efficiency in modifying benzaldehyde structures. nih.gov

| Target/Related Compound | Catalyst System | Key Features | Yield | Reference |

|---|---|---|---|---|

| Complex benzimidazole derivative | Cu(I) | Microwave-assisted, three-component reaction | 95% | beilstein-journals.org |

| 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde | CuI, 1,10-phenanthroline | Required 18 hours at 140 °C | 87% | mdpi.com |

| Sulfonylated benzaldehydes | Copper fluoride (B91410), β-alanine (organocatalyst) | Uses a transient directing group for C-H functionalization | High | nih.gov |

| Diaryl 1,3,4-oxadiazol-2(3H)-ones | Copper | One-pot reaction using aryl hydrazides and arylboronic acids | 34-72% | researchgate.net |

Methodological Advancements in Synthesis Efficiency and Yield Optimization

The primary goals of modern synthetic chemistry are to improve reaction efficiency, maximize product yield, and simplify operational procedures. For the synthesis of this compound and its analogs, significant strides have been made toward these objectives. Methodological advancements often involve the integration of novel catalysts, energy sources like microwaves, and streamlined reaction pathways.

A clear example of such advancement is the development of an improved process for a benzimidazole-aldehyde derivative that increased the yield from 87% to 92% while drastically reducing the reaction time from 18 hours to just 1 hour and eliminating the need for a copper catalyst. mdpi.com This new method is described as more economical, safer, and less time-consuming. mdpi.com The use of catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to considerably accelerate cyclization reactions that are otherwise slow, leading to quantitative yields in the synthesis of related bi-imidazolones. nih.gov

The combination of microwave assistance with copper catalysis has also proven to be a highly efficient strategy, affording glycohybrid molecules with yields of up to 98% in remarkably short time frames. researchgate.net This synergy between advanced heating technology and catalysis represents a powerful tool for optimizing complex organic syntheses. The overarching theme in these advancements is the move towards greener, more practical, and economically attractive protocols characterized by shorter reaction times, cleaner reaction profiles, and easier workups. rasayanjournal.co.in

Chemical Reactivity and Derivatization Strategies of 4 1h Imidazol 2 Yl Benzaldehyde

Transformations at the Aldehyde Functionality

The aldehyde group is a cornerstone of the molecule's reactivity, readily participating in a variety of classical carbonyl reactions.

Condensation Reactions with Nucleophiles (e.g., Schiff Base Formation, Knoevenagel Condensation)

The electrophilic carbon of the formyl group is a prime target for nucleophilic attack, leading to the formation of new carbon-carbon and carbon-nitrogen bonds.

Schiff Base Formation: The reaction of 4-(1H-imidazol-2-yl)benzaldehyde with primary amines yields Schiff bases, or imines. This condensation reaction typically proceeds in two steps: the nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal (carbinolamine) intermediate, followed by an acid- or base-catalyzed dehydration to produce the final imine. eijppr.comnih.govyoutube.com This transformation is reversible and can be driven to completion by removing the water formed during the reaction. youtube.com The resulting Schiff bases, containing the core imidazole (B134444) moiety, are valuable ligands in coordination chemistry and have been investigated for various biological activities. nih.govniscpr.res.in

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile (B47326) or diethyl malonate. mdpi.com The reaction is typically base-catalyzed, with bases like piperidine (B6355638) or even imidazole itself being effective. researchgate.net The process involves the base-mediated deprotonation of the active methylene compound to generate a strong nucleophile, which then attacks the aldehyde. Subsequent dehydration results in the formation of a new carbon-carbon double bond, yielding an α,β-unsaturated product. nih.govacs.org These products are versatile intermediates in the synthesis of more complex molecules. mdpi.com

Table 1: Representative Condensation Reactions of Benzaldehydes

| Reaction Type | Nucleophile | Catalyst/Conditions | Product Type |

| Schiff Base Formation | Primary Amines (e.g., anilines, toluidines) | Acid or Base catalyst, often in alcoholic solvent | (E)-N-Aryl-1-(4-(1H-imidazol-2-yl)phenyl)methanimine |

| Knoevenagel Condensation | Malononitrile | Base (e.g., piperidine, imidazole), CH₂Cl₂ or EtOH | 2-(4-(1H-Imidazol-2-yl)benzylidene)malononitrile |

| Knoevenagel Condensation | Ethyl Cyanoacetate | Base (e.g., imidazole), reflux in CH₂Cl₂ | Ethyl 2-cyano-3-(4-(1H-imidazol-2-yl)phenyl)acrylate |

| Claisen-Schmidt Condensation | Acetophenones (e.g., 4'-methylacetophenone) | Aqueous NaOH, Methanol | (E)-3-[4-(1H-imidazol-yl)phenyl]-1-(aryl)prop-2-en-1-one (Chalcone) |

Controlled Reduction and Oxidation Reactions of the Formyl Group

The oxidation state of the formyl carbon can be readily modified through controlled redox reactions.

Reduction: The aldehyde group can be chemoselectively reduced to a primary alcohol, yielding [4-(1H-imidazol-2-yl)phenyl]methanol. This transformation is commonly achieved using mild hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This reagent has the advantage of being selective for aldehydes and ketones, leaving the imidazole and phenyl rings intact. evitachem.com

Oxidation: Conversely, the formyl group can be oxidized to a carboxylic acid, forming 4-(1H-imidazol-2-yl)benzoic acid. While various oxidizing agents can accomplish this, care must be taken to avoid over-oxidation or reaction with the imidazole ring. Reagents like potassium permanganate (B83412) (KMnO₄) under controlled pH or silver oxide (Tollens' reagent) are typically used for such transformations. In a related study, a 2-acyl-1-methyl-1H-imidazole was hydrolyzed to the corresponding carboxylic acid under strong basic conditions (1.3N NaOH), demonstrating the stability of the imidazole core to certain cleavage conditions. clockss.org

Reactivity of the Imidazole Nitrogen Atoms

The imidazole ring contains two nitrogen atoms: a pyrrole-like nitrogen (N-1) bearing a hydrogen atom and a pyridine-like nitrogen (N-3) with a lone pair of electrons in an sp² hybrid orbital. Due to tautomerism, the hydrogen atom can reside on either nitrogen, making them chemically equivalent in a symmetric environment but potentially distinct in this unsymmetrical molecule.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The alkylation of unsymmetrical imidazoles can result in a mixture of N-1 and N-3 substituted regioisomers. The outcome of the reaction is governed by a combination of steric and electronic factors. otago.ac.nz

Electronic Effects: The 2-(4-formylphenyl) substituent is strongly electron-withdrawing. This effect deactivates the adjacent nitrogen atoms towards electrophilic attack. Consequently, alkylation is expected to favor the more remote nitrogen of the predominant tautomer. otago.ac.nz

Steric Effects: The bulky 2-aryl substituent sterically hinders the adjacent nitrogen atoms. Therefore, attack by a bulky alkylating agent will preferentially occur at the less hindered nitrogen. otago.ac.nz

Protecting Groups: To achieve high regioselectivity, protecting groups such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be employed. This strategy allows for the directed arylation or alkylation at specific positions, followed by deprotection. nih.govnih.gov

N-Acylation: The imidazole nitrogen can be acylated using acylating agents like acyl chlorides or anhydrides, typically in the presence of a base. This reaction generally occurs at the N-1 position. The resulting N-acylimidazoles are themselves moderately reactive acylating agents. researchgate.net In related benzimidazole (B57391) systems, N-acylation with phenylacetic acids has been achieved using copper catalysts and a pyridine (B92270) base. rsc.org

Metal Coordination through Imidazole Nitrogen

Imidazole and its derivatives are classic ligands in coordination chemistry, readily forming complexes with a wide range of transition metals. wikipedia.orgajol.inforsc.org Coordination typically occurs through the lone pair of the sp²-hybridized, pyridine-like nitrogen atom (N-3). wikipedia.orgjocpr.com This nitrogen acts as a pure sigma-donor. wikipedia.org In the case of this compound, it is expected to function as a monodentate ligand, binding to a metal center to form complexes. The resulting metal-organic frameworks (MOFs) or discrete complexes can have applications in catalysis and materials science. nih.govmdpi.com While the aldehyde group is not typically involved in the initial coordination, it remains available for post-synthesis modifications.

Table 2: Metals Known to Form Complexes with Imidazole-Based Ligands

| Metal Ion | Typical Geometry | Example System | Reference |

| Cu(II) | Square Planar, Tetragonal | Complexes with 2-substituted benzimidazoles | jocpr.com |

| Ni(II) | Tetrahedral, Octahedral | Complexes with 2-substituted benzimidazoles | jocpr.com |

| Zn(II) | Tetrahedral | Complexes with methyl-substituted imidazoles | acs.org |

| Fe(II) | Octahedral | [Fe(imidazole)₆]²⁺ | wikipedia.org |

| Cd(II) | Varies | 3D Metal-Organic Frameworks | nih.gov |

| Re(I) | Octahedral | [Re(imidazole)₃(CO)₃]⁺ | wikipedia.org |

Reactivity of the Phenyl Ring System

The reactivity of the central phenyl ring towards substitution is dictated by the electronic properties of its two substituents: the imidazole ring and the benzaldehyde (B42025) moiety.

Electrophilic Aromatic Substitution (EAS): This type of reaction is challenging for this molecule.

The formyl group (-CHO) is a powerful deactivating group and a meta-director due to its strong electron-withdrawing inductive and resonance effects. uci.edu

The 2-(1H-imidazolyl) group is also generally deactivating towards electrophilic attack on the phenyl ring.

The combined deactivating effect of both substituents makes the phenyl ring significantly less nucleophilic than benzene (B151609), requiring harsh conditions for electrophilic substitution to occur. Any substitution would be predicted to occur at the positions meta to the strongly directing formyl group (i.e., C-3 and C-5 of the phenyl ring).

Nucleophilic Aromatic Substitution (SNAr): This pathway is generally not feasible for this compound. SNAr reactions require a phenyl ring that is highly electron-deficient, typically bearing multiple strong electron-withdrawing groups (like nitro groups) positioned ortho and/or para to a good leaving group (such as a halide). nih.govnih.gov Since the target molecule lacks a suitable leaving group on the aromatic ring, this reaction pathway is not favored under standard conditions.

Electrophilic Aromatic Substitution Reactions

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the electronic properties of both the imidazole and the benzaldehyde moieties. The benzene ring is substituted with two groups: an aldehyde group (-CHO) at position 1 and an imidazol-2-yl group at position 4.

The aldehyde group is a deactivating group and a meta-director. Its electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the benzene ring, making it less susceptible to electrophilic attack compared to benzene itself. Any electrophilic substitution is directed to the positions meta to the aldehyde group, which are positions 3 and 5.

In the case of this compound, the two substituents are para to each other. The deactivating, meta-directing aldehyde group at position 1 directs incoming electrophiles to positions 3 and 5. The imidazol-2-yl group at position 4 directs incoming electrophiles to its ortho positions, which are also positions 3 and 5 of the benzene ring. Therefore, both substituents direct the electrophile to the same positions.

Nucleophilic Aromatic Substitution Reactions on Halogenated Precursors

The synthesis of this compound and its derivatives can be effectively achieved through nucleophilic aromatic substitution (SNAr) on halogenated precursors. This strategy typically involves a halogenated benzaldehyde, where the halogen atom is activated by the electron-withdrawing aldehyde group, facilitating its displacement by a nucleophile. The nucleophile is often an imidazole ring or a precursor that forms the imidazole ring.

A common precursor is 4-fluorobenzaldehyde (B137897), where the fluorine atom is an excellent leaving group for SNAr reactions. For instance, the synthesis of 4-(4-nitro-1H-imidazol-1-yl)benzaldehyde is achieved by reacting 4-fluorobenzaldehyde with 4-nitroimidazole (B12731) in the presence of a base like sodium hydride. prepchem.com This reaction proceeds via an addition-elimination mechanism, where the imidazole anion attacks the carbon bearing the fluorine atom, and the subsequent loss of the fluoride (B91410) ion yields the product. prepchem.comyoutube.com

Similarly, sulfur nucleophiles can be used. The reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in the presence of potassium carbonate results in the formation of 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield. mdpi.com Copper-catalyzed Ullmann-type coupling reactions, a subset of nucleophilic aromatic substitutions, are also employed. For example, 4-(1H-imidazol-1-yl)benzaldehyde can be synthesized from 4-bromobenzaldehyde (B125591) and imidazole using a copper(I) catalyst. nih.gov

These examples demonstrate that the SNAr reaction on halogenated benzaldehydes is a versatile and widely used method for the synthesis of C-N and C-S linked phenyl-imidazole scaffolds.

| Halogenated Precursor | Nucleophile | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Fluorobenzaldehyde | 4-Nitroimidazole | 4-(4-Nitro-1H-imidazol-1-yl)benzaldehyde | NaH, DMF, 90 °C | 55% | prepchem.com |

| 4-Fluorobenzaldehyde | 1,3-Dihydro-2H-1,3-benzimidazole-2-thione | 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde | K2CO3, DMSO, reflux | 92% | mdpi.com |

| 4-Bromobenzaldehyde | Imidazole | 4-(1H-Imidazol-1-yl)benzaldehyde | Copper(I) catalyst, K2CO3, aprotic solvent | High | nih.gov |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. Aldehydes are common components in many MCRs, and this compound is a suitable candidate for such transformations due to its aldehyde functional group.

A prominent example of an MCR that can be adapted for this aldehyde is the Radziszewski imidazole synthesis. This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or an ammonium (B1175870) salt) to form an imidazole ring. While direct examples using this compound are scarce, the synthesis of structurally related compounds illustrates the principle. For example, 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde is synthesized in a three-component reaction from 9,10-phenanthrenequinone, terephthalaldehyde (B141574) (which provides the 4-formylphenyl moiety), and ammonium acetate. nih.gov This demonstrates the feasibility of using a benzaldehyde component bearing an additional functional group in this type of MCR.

Another relevant MCR is the synthesis of lophine derivatives (2,4,5-triarylimidazoles). For instance, 4-chloro-2,6-bis(4,5-diphenyl-1H-imidazol-2-yl)phenol is synthesized from 2,6-diformyl-4-chlorophenol, benzil (B1666583), and ammonium acetate. researchgate.net This reaction showcases the use of a diformylphenol, where each aldehyde group reacts to form an imidazole ring. This suggests that the aldehyde group of this compound could readily participate in similar transformations to generate highly functionalized, complex imidazole-containing architectures.

The participation of this compound in other well-known MCRs, such as the Ugi or Passerini reactions, is also conceivable, offering pathways to diverse molecular scaffolds.

| Reaction Type | Components | Product | Reference |

|---|---|---|---|

| Radziszewski-type Imidazole Synthesis (Analogue) | 9,10-Phenanthrenequinone, Terephthalaldehyde, Ammonium Acetate | 4-(1H-Phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde | nih.gov |

| Radziszewski-type Imidazole Synthesis (Analogue) | 2,6-Diformyl-4-chlorophenol, Benzil, Ammonium Acetate | 4-Chloro-2,6-bis(4,5-diphenyl-1H-imidazol-2-yl)phenol | researchgate.net |

Spectroscopic and Diffraction Analysis Methodologies for 4 1h Imidazol 2 Yl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-(1H-imidazol-2-yl)benzaldehyde and its derivatives in solution. Both ¹H and ¹³C NMR are employed to provide a detailed picture of the molecular framework.

In the ¹H NMR spectrum of this compound, the aldehyde proton typically appears as a singlet at a downfield chemical shift, often around 10.0 ppm. nih.goviucr.org The protons of the benzaldehyde (B42025) ring and the imidazole (B134444) ring resonate in the aromatic region, typically between 7.0 and 8.5 ppm. nih.goviucr.org For instance, in a derivative, 4-(1H-imidazol-1-yl)benzaldehyde, the aldehyde proton gives a singlet at 10.05 ppm, while the aryl protons appear as doublets at 7.60 and 8.03 ppm, and the imidazole protons as multiplets at 7.26 and 7.39 ppm and a singlet at 7.99 ppm. nih.goviucr.org The specific chemical shifts and coupling constants are influenced by the substituents on either the benzaldehyde or the imidazole ring.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the aldehyde group is particularly characteristic, appearing at a significantly downfield chemical shift, often in the range of 190-195 ppm. nih.goviucr.orgrsc.orgmdpi.com For 4-(1H-imidazol-1-yl)benzaldehyde, the aldehydic carbon resonates at 190.48 ppm. nih.goviucr.org The carbons of the aromatic rings and the imidazole ring appear in the region of 110-150 ppm. rsc.orgmdpi.com

The following table summarizes representative NMR data for 4-(1H-imidazol-1-yl)benzaldehyde:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 10.05 | s | C(O)H |

| ¹H | 8.03 | d | C_aryl H |

| ¹H | 7.99 | s | C_imid H |

| ¹H | 7.60 | d | C_aryl H |

| ¹H | 7.39 | m | C_imid H |

| ¹H | 7.26 | m | C_imid H |

| ¹³C | 190.48 | - | C(O)H |

| ¹³C | 141.60 | - | C_aryl |

| ¹³C | 135.28 | - | C_imid H |

| ¹³C | 134.84 | - | C_aryl |

| ¹³C | 131.48 | - | C_aryl H |

| ¹³C | 131.23 | - | C_imid H |

| ¹³C | 120.97 | - | C_aryl H |

| ¹³C | 117.54 | - | C_imid H |

| Data obtained in CDCl₃. nih.goviucr.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for investigating the vibrational modes of this compound and its derivatives. These techniques provide characteristic frequencies for the various functional groups present in the molecule.

Infrared (IR) Spectroscopy:

The IR spectrum of these compounds is characterized by several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is typically observed in the region of 1670-1710 cm⁻¹. docbrown.infolibretexts.orgvscht.cz For 4-(1H-imidazol-1-yl)benzaldehyde, this peak appears at 1676 cm⁻¹. nih.goviucr.org The position of this band can be influenced by conjugation with the aromatic ring. libretexts.org Aromatic C=C stretching vibrations usually appear in the range of 1400-1600 cm⁻¹. nih.goviucr.orgdocbrown.info The C-H stretching vibrations of the aromatic ring and the aldehyde group are found at higher wavenumbers, typically between 2700 and 3100 cm⁻¹. docbrown.infolibretexts.org Specifically, the aldehyde C-H stretch often shows a characteristic Fermi doublet. nih.goviucr.org

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectra of imidazole derivatives show distinct modes, particularly for the imidazole ring. researchgate.netnih.gov For instance, neutral imidazole exhibits intense Raman bands around 1265 cm⁻¹ and 1326 cm⁻¹, which are assigned to C-H out-of-plane bending and ring stretching modes, respectively. researchgate.net These characteristic bands can be used to confirm the presence and environment of the imidazole moiety in the derivatives. researchgate.netnih.gov

The table below highlights some of the characteristic IR absorption frequencies for 4-(1H-imidazol-1-yl)benzaldehyde:

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C_aryl—H stretch | 3138 | weak |

| C_aryl—H stretch | 3109 | medium |

| =C—H aldehyde Fermi doublet | 2818, 2746 | medium |

| C=O stretch | 1676 | strong |

| Aromatic C=C stretch | 1604 | strong |

| Aromatic C=C stretch | 1519 | strong |

| Data from Attenuated Total Reflectance (ATR) IR. nih.goviucr.org |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy in Photophysical Characterization

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are employed to study the electronic transitions and photophysical properties of this compound and its derivatives.

UV-Vis Spectroscopy:

The UV-Vis absorption spectra of these compounds typically show absorption bands corresponding to π → π* transitions within the aromatic and imidazole ring systems. researchgate.netnih.govmdpi.com For instance, imidazole itself has a characteristic absorption peak around 209 nm. mdpi.com Derivatives of this compound can exhibit absorption maxima at longer wavelengths due to the extended conjugation. Some imidazole derivatives show absorption peaks around 305 nm and in the range of 327–365 nm. researchgate.net The solvent can influence the position of the absorption bands, though in some cases, the absorption spectra are relatively solvent-independent. rsc.org

Fluorescence Spectroscopy:

Many derivatives of this compound exhibit fluorescence. The emission spectra are often more sensitive to the solvent polarity than the absorption spectra, with a red-shift observed in more polar solvents. nih.govrsc.org This suggests a more polar excited state. rsc.org For example, some imidazole derivatives display strong photoluminescence with emission maxima between 435 and 453 nm. researchgate.net A derivative, 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde, is a fluorescent dye with a large Stokes' shift and high fluorescence quantum yield. nih.gov

The following table provides an example of the photophysical properties of a related imidazole derivative:

| Technique | λ_max (nm) | Solvent |

| Absorption | ~305, 327-365 | - |

| Emission | 435-453 | - |

| Data for a series of imidazole derivatives. researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the unambiguous identification of the compounds. mdpi.comresearchgate.net

The mass spectrum of these compounds will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which corresponds to the molecular weight of the compound. For example, in the analysis of 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde, the mass spectrum would confirm its molecular formula. mdpi.com

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structural Analysis

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. iucr.orgiucr.orgtandfonline.com

For imidazole-based compounds, SCXRD studies have revealed that the imidazole ring can participate in various hydrogen bonding motifs, often forming chains or networks in the crystal lattice. iucr.orgresearchgate.net In the case of 4-(1H-imidazol-1-yl)benzaldehyde, the crystal structure analysis shows that the molecule packs with weak C—H⋯N/O interactions. iucr.orgiucr.org The angle between the mean planes of the imidazole and arene rings is a key structural parameter that can be precisely determined by SCXRD. iucr.orgiucr.org

Crystallographic data for a derivative, 4-(1H-imidazol-1-yl)benzaldehyde, is presented in the table below:

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 3.7749(2) |

| b (Å) | 7.3711(5) |

| c (Å) | 14.4524(9) |

| β (°) | 91.096(2) |

| V (ų) | 402.07(4) |

| Z | 2 |

| Data for 4-(1H-imidazol-1-yl)benzaldehyde. nih.gov |

Applications in Coordination Chemistry and Metal Organic Frameworks Mofs

Ligand Design Principles and Coordination Modes of Imidazole-Aldehyde Scaffolds

The design of ligands based on imidazole-aldehyde scaffolds is predicated on the ability of these molecules to interact with metal centers in predictable yet versatile ways. The electronic properties and steric profile of the ligand dictate the coordination geometry and the stability of the resulting metal complex.

4-(1H-imidazol-2-yl)benzaldehyde can exhibit different coordination modes, primarily acting as either a monodentate or a bidentate ligand.

Monodentate Coordination: In its most straightforward coordination mode, the ligand binds to a metal center exclusively through the more basic imine nitrogen (N3) of the imidazole (B134444) ring. wikipedia.orgresearchgate.net This type of interaction is common for simple imidazole derivatives and results in the formation of complexes where the aldehyde group remains available for further chemical transformations. wikipedia.org This monodentate behavior is often observed in the synthesis of non-chelated complexes. jocpr.com

Multidentate (Bidentate) Chelation: The presence of the aldehyde group in proximity to the imidazole ring allows for the possibility of bidentate chelation, where both the imidazole nitrogen and the aldehyde oxygen atom coordinate to the same metal ion. This chelation forms a stable five-membered ring, a phenomenon known as the chelate effect, which enhances the thermodynamic stability of the complex compared to analogous monodentate complexes. quora.com For instance, studies on copper complexes with imidazole-2-carboxaldehyde have shown that the metal ion can coordinate with both the nitrogen atoms of the imidazole group and the oxygen atoms of the aldehyde group. nih.gov This bidentate coordination is a key strategy in designing stable metal complexes.

The choice between monodentate and multidentate coordination can be influenced by several factors including the nature of the metal ion, the solvent system, and the presence of competing ligands.

| Chelation Strategy | Coordinating Atoms | Resulting Complex Characteristics |

| Monodentate | Imidazole Nitrogen (N3) | Aldehyde group is non-coordinating and available for other reactions. |

| Bidentate | Imidazole Nitrogen (N3) and Aldehyde Oxygen | Formation of a stable 5-membered chelate ring; increased complex stability. |

The stereochemistry of metal complexes derived from imidazole-aldehyde scaffolds is governed by the inherent structural features of the ligand and its interaction with the metal's coordination sphere.

Furthermore, the steric hindrance introduced by the substituents on the imidazole and phenyl rings can dictate the coordination number and geometry of the metal center. For example, bulky substituents can favor lower coordination numbers. wikipedia.org In the case of this compound, the relatively unencumbered nature of the coordinating nitrogen and oxygen atoms allows for the formation of various geometries, such as octahedral or square planar, depending on the electronic configuration of the metal ion. jocpr.com

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and crystallographic techniques.

A common method for synthesizing transition metal complexes involves refluxing the ligand with a metal chloride or nitrate (B79036) salt in a solvent like ethanol (B145695) or methanol. sysrevpharm.org The stoichiometry of the reactants is controlled to achieve the desired metal-to-ligand ratio. jocpr.com

The characterization of these complexes provides insight into their structure and bonding:

Infrared (IR) Spectroscopy: The coordination of the imidazole nitrogen to the metal is evidenced by a shift in the C=N stretching vibration. If the aldehyde group is also coordinated, a shift in the C=O stretching frequency will be observed. The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds. sysrevpharm.org

NMR Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the ligand and show shifts in the signals upon complexation, indicating the coordination sites. jocpr.com

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and the geometry of the complex. uomustansiriyah.edu.iq

While specific studies on this compound are emerging, research on analogous compounds such as 2-(4-nitrophenyl)-1H-benzimidazole demonstrates the formation of stable complexes with transition metals, which exhibit potential catalytic activity. nih.gov For example, copper(II) and nickel(II) complexes with related benzimidazole (B57391) ligands have been shown to adopt square planar and tetrahedral geometries, respectively. jocpr.com

| Metal Ion | Potential Geometry | Characterization Techniques |

| Cu(II) | Square Planar, Octahedral | IR, UV-Vis, X-ray Crystallography |

| Ni(II) | Tetrahedral, Octahedral | IR, UV-Vis, Magnetic Susceptibility |

| Co(II) | Tetrahedral, Octahedral | IR, UV-Vis, Magnetic Susceptibility |

| Zn(II) | Tetrahedral | IR, NMR, X-ray Crystallography |

The synthesis of main group metal complexes with ligands like this compound can be achieved through methods such as the in-situ reaction with alkali metal hydroxides or methoxides followed by salt metathesis, or by direct reaction with metal alkoxides. nih.gov These complexes are often characterized by similar techniques as their transition metal counterparts, with a strong emphasis on NMR spectroscopy and X-ray crystallography to elucidate their structures. nih.govacs.org Although specific examples with this compound are not extensively documented, the known coordination chemistry of imidazole derivatives suggests that stable complexes with main group elements can be formed. nih.govacs.org

Role as a Linker in Metal-Organic Framework (MOF) Assembly

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by organic ligands, known as linkers. mdpi.com Imidazole and its derivatives are prominent linkers in MOF synthesis due to the strong coordinating ability of the imidazole nitrogen atoms. rsc.org

This compound is a particularly interesting candidate for a MOF linker due to its bifunctionality. The imidazole group can act as the primary linking unit, connecting metal centers to form the framework structure. The orientation of the imidazole ring and the length of the linker will influence the topology and pore size of the resulting MOF. researchgate.net

The aldehyde group can serve several purposes within the MOF structure:

It can act as a secondary coordination site, leading to the formation of more complex and robust frameworks.

It can remain uncoordinated, providing a functional handle within the pores of the MOF. This allows for post-synthetic modification, where the aldehyde can be converted into other functional groups to tailor the properties of the MOF for specific applications such as selective gas adsorption or catalysis. nih.gov

The use of mixed-linker systems, combining this compound with other ligands like carboxylates, can lead to the formation of MOFs with diverse structures and functionalities. rsc.orgrsc.org For example, MOFs constructed with imidazole-based linkers have shown promise in gas storage and separation, as well as in chemical sensing. mdpi.comrsc.org The synthesis of such MOFs is typically carried out under solvothermal conditions, where the metal salt and the linker(s) are heated in a high-boiling point solvent. nih.gov

| Feature | Role in MOF Assembly |

| Imidazole Group | Primary coordination site for linking metal centers. |

| Benzaldehyde (B42025) Group | Secondary coordination site or functional handle for post-synthetic modification. |

| Overall Structure | Influences the topology, pore size, and functionality of the MOF. |

Design and Synthesis of MOFs with Imidazole-Benzaldehyde Linkers

The construction of Metal-Organic Frameworks (MOFs) using imidazole-based linkers is a subject of extensive research. These linkers are crucial for bridging metal ions or clusters to form crystalline, porous materials. The synthesis of MOFs incorporating linkers like this compound typically involves solvothermal or hydrothermal methods, where the metal salt and the organic linker are heated in a solvent system for a set period. nih.govnih.gov

The choice of metal precursor and reaction conditions significantly influences the final structure and properties of the MOF. For example, studies on the related linker 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM) have shown that different metal ions such as Cu(II), Cr(III), and Al(III) yield MOFs with distinct morphologies and properties. nih.govnih.govresearchgate.net The synthesis process requires careful control to ensure the correct metal incorporation and to obtain high-quality crystalline materials. Factors such as the solvent composition (e.g., water/ethanol mixtures), temperature, and the use of modulators like hydrofluoric acid can be fine-tuned to direct the assembly of the desired framework. nih.gov The imidazole rings, with their secondary and tertiary amine functionalities, are crucial for coordinating with the metal ions to build the extended network. nih.gov

Table 1: Illustrative Synthesis Parameters for Imidazole-Based MOFs

| MOF System | Metal Precursor | Organic Linker | Solvent | Temperature | Time | Reference |

|---|---|---|---|---|---|---|

| TIBM-Al | Aluminum chloride | 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM) | Water/Ethanol | 150 °C (423 K) | 48 h | nih.gov |

| TIBM-Cu | Copper(II) nitrate | 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM) | Water/Ethanol | 150 °C (423 K) | 48 h | nih.govnih.gov |

| Zn-MOF | Zinc(II) salt | 3,3′,5,5′-tetra(1H-imidazol-1-yl)-1,1′-biphenyl (L) + 2,6-Naphthalic acid | Solvothermal | Not Specified | Not Specified | nih.gov |

| Co-MOF | Cobalt(II) salt | 3,3′,5,5′-tetra(1H-imidazol-1-yl)-1,1′-biphenyl (L) + 4,4′-Oxidibenzoic acid | Solvothermal | Not Specified | Not Specified | nih.gov |

Topological and Architectural Diversity in MOF Structures

The structural versatility of MOFs is one of their most defining features. The geometry of the organic linker and the coordination environment of the metal node are primary determinants of the resulting network's topology. By employing imidazole-benzaldehyde linkers, a wide array of architectures can be achieved. nih.gov

Research demonstrates that combining a primary imidazole-based linker with various auxiliary carboxylate ligands can produce MOFs with different dimensionalities and topologies. For instance, using the ligand 3,3′,5,5′-tetra(1H-imidazol-1-yl)-1,1′-biphenyl with different dicarboxylates has led to the formation of a (3,4)-connected 3D framework with a gwg topology, a (4,4)-connected 2-fold interpenetrating 3D net, and even a novel (4,4,4,4)-connected 3D architecture. nih.gov This "mixed-linker" approach is a powerful strategy for structural design, especially when dealing with the flexible coordination behavior of some metal centers and linkers. mdpi.com

The flexibility of the linker itself is another critical factor that can expand the range of achievable topologies, allowing for the formation of diverse frameworks even from the same linker-cluster combination. nih.gov Furthermore, functional groups on the linker can direct the final structure and influence the material's porosity. nih.gov The resulting topological and architectural diversity is not merely of academic interest; it directly impacts the material's properties, such as pore size, surface area, and ultimately, its performance in applications like gas sorption and catalysis. nih.govnih.gov

Table 2: Topological Diversity in Imidazole-Based MOFs

| Complex | Primary Linker | Auxiliary Ligand | Dimensionality | Network Topology | Reference |

|---|---|---|---|---|---|

| [Zn(L)(bpdc)]·1.6H₂O | 1,4-di(1H-imidazol-4-yl)benzene (L) | 4,4′-benzophenonedicarboxylic acid (H₂bpdc) | 3D | Not Specified | psu.ru |

| [Co(L)(bpdc)]·H₂O | 1,4-di(1H-imidazol-4-yl)benzene (L) | 4,4′-benzophenonedicarboxylic acid (H₂bpdc) | 1D | Infinite Chain | psu.ru |

| [Ni₃(L)₂(bptc)₂(H₂O)₁₀]·2H₂O | 1,4-di(1H-imidazol-4-yl)benzene (L) | biphenyl-2,4′,5-tricarboxylic acid (H₃bptc) | 2D | Network | psu.ru |

| [Zn₂(L)(2,6-NDC)(OAc)₂]·2H₂O | 3,3′,5,5′-tetra(1H-imidazol-1-yl)-1,1′-biphenyl | 2,6-naphthalic acid (2,6-H₂NDC) | 3D | (3,4)-connected, gwg | nih.gov |

| [Zn₂(L)(BPnDC)₂]·6H₂O | 3,3′,5,5′-tetra(1H-imidazol-1-yl)-1,1′-biphenyl | 4,4′-carbonyldibenzoic acid (H₂BPnDC) | 3D | (4,4)-connected, 2-fold interpenetrating | nih.gov |

Catalytic Applications of Metal Complexes and MOFs Derived from the Compound

The incorporation of this compound into metal complexes and MOFs creates materials with significant catalytic potential. The metal centers can act as Lewis acid sites, while the nitrogen atoms of the imidazole ring can function as Lewis bases, leading to bifunctional catalysts.

Homogeneous Catalysis

In homogeneous catalysis, soluble metal complexes catalyze reactions in a single phase. While direct catalytic studies of discrete molecular complexes of this compound are not extensively detailed in the surveyed literature, the structural components of this ligand are well-represented in a variety of catalytically active systems. Imidazole and N-heterocyclic carbene (NHC) derivatives, which are structurally related, are prominent ligands in homogeneous catalysis, particularly with transition metals like palladium and rhodium.

Palladium complexes featuring imidazole- or benzimidazole-derived ligands have been successfully employed as pre-catalysts in a range of cross-coupling reactions, such as Suzuki-Miyaura coupling. mdpi.com The electronic properties of the imidazole ring can be fine-tuned, which in turn affects the catalytic performance of the metal center. nih.gov Similarly, rhodium complexes with chelating ligands containing imidazol-2-ylidene donors are known to be active in various transformations. nih.gov The synthesis of metal complexes where a benzimidazole ligand is formed from a precursor like 4-nitrobenzaldehyde (B150856) suggests that this compound could similarly form stable, catalytically relevant complexes. nih.gov These complexes often serve as crucial catalysts for organic transformations and polymerization reactions. nih.gov

Heterogeneous Catalysis (e.g., within MOF frameworks)

MOFs offer significant advantages as heterogeneous catalysts due to their high surface area, tunable porosity, and the spatial arrangement of active sites. beilstein-journals.org MOFs derived from imidazole-containing linkers are particularly attractive as they can provide both Lewis acidic metal sites and basic functionalities from the linker within a single, solid-state material. mdpi.combeilstein-journals.org

These bifunctional MOFs have shown excellent activity in various base-catalyzed reactions. For instance, amino-functionalized MOFs, which have basic sites analogous to the imidazole nitrogen, are effective catalysts for Knoevenagel condensation reactions between aldehydes (like benzaldehyde) and active methylene (B1212753) compounds. nih.gov The catalytic activity in these systems is often attributed to the solid framework rather than leached active species, confirming their heterogeneous nature. nih.gov

Similarly, MOFs have been employed as catalysts for the Henry reaction (nitroaldol reaction), where the basic sites on the framework facilitate the reaction between an aldehyde and a nitroalkane. nih.gov The catalytic performance can be modulated by introducing functional groups onto the linkers, which enhances the basicity of the material. nih.gov Beyond organic condensations, Zr-based MOFs have been investigated as catalysts for the cycloaddition of CO₂ to epoxides, a reaction of significant environmental importance. The Lewis acidic Zr(IV) sites within the MOF nodes are responsible for this catalytic activity, and the efficiency can be tuned by altering the pore structure of the MOF. nih.gov

Table 3: Heterogeneous Catalytic Activity of Imidazole-Related MOFs

| Catalyst | Reaction | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| NH₂-UiO-66 | Knoevenagel Condensation | Benzaldehyde, Malononitrile (B47326) | Framework amine groups act as basic catalytic sites. | nih.gov |

| NH₂-UiO-66 | Aldol (B89426) Condensation | Heptanal, Benzaldehyde | Higher activity and selectivity compared to the non-functionalized UiO-66. | nih.gov |

| NH₂-MIL-101(Cr) | Henry Reaction | Benzaldehyde, Nitromethane | High porosity leads to more exposed active basic sites and superior activity. | nih.gov |

| NU-1008 (Zr-MOF) | CO₂ Cycloaddition | CO₂, Styrene Oxide | Superior catalytic activity with nearly 100% conversion under mild conditions due to accessible Lewis acidic Zr sites and mesoporous structure. | nih.gov |

| Ln-Ox MOFs | Acetalization | Benzaldehyde, Methanol | Lanthanide active centers act as Lewis acids, enabling high yields with remarkable stability and reusability. | beilstein-journals.org |

Applications in Materials Science and Supramolecular Chemistry

Precursor in Polymer Chemistry and Functional Materials Development

The bifunctional nature of 4-(1H-imidazol-2-yl)benzaldehyde, featuring a reactive aldehyde group and an imidazole (B134444) ring capable of coordination and hydrogen bonding, positions it as a key precursor for advanced polymers and functional materials.

The imidazole motif is a valuable component in the design of high-performance polymers due to its thermal stability, and chemical robustness, and the capacity of its nitrogen atoms to act as proton acceptors or metal ligands. nih.gov Polymeric systems incorporating imidazole-benzaldehyde units leverage these characteristics to create materials with tailored properties.

One significant area of application is in the synthesis of aromatic polyimides (PIs). rsc.org For instance, novel polyimides have been prepared through the polycondensation of diamines containing imidazole and xanthene groups with commercial dianhydrides. rsc.org These materials exhibit excellent thermal stability, with glass transition temperatures (Tg) reaching up to 306 °C and 10% mass loss temperatures exceeding 478 °C. rsc.org The incorporation of the bulky imidazole-containing units increases the free volume within the polymer chains, which enhances solubility and processability without compromising thermal resistance. rsc.org

Furthermore, the principles of incorporating imidazole units are central to the development of Benzimidazole-Linked Polymers (BILPs). nih.gov These porous organic polymers (POPs) are noted for their exceptional chemical and thermal stability and have shown significant promise in applications like gas capture (e.g., SO₂). nih.gov Although often synthesized from different precursors, the underlying benefit of the imidazole moiety in creating a robust, functional, and porous network is a shared principle. The aldehyde functionality on this compound provides a reactive handle to integrate this stable heterocyclic unit into such advanced polymer backbones.

Table 1: Properties of Imidazole-Based Aromatic Polyimides

| Polymer ID | Inherent Viscosity (dL g⁻¹) | Glass Transition Temp. (Tg) | 10% Mass Loss Temp. (Td10) |

|---|---|---|---|

| BTDA-PIa | 0.62 | 295 °C | 496 °C |

| 6FDA-PIa | 0.73 | 306 °C | 504 °C |

| BTDA-PIb | 0.51 | 273 °C | 478 °C |

| 6FDA-PIb | 0.68 | 289 °C | 491 °C |

Data sourced from studies on polyimides derived from imidazole-containing diamines, illustrating the high thermal stability imparted by the imidazole core structure. rsc.org

The conjugated system formed by the phenyl and imidazole rings in this compound is the foundation for its use in optoelectronic and photoactive materials. This structure gives rise to interesting photophysical properties, including strong fluorescence and solvatochromism. nih.govnih.gov

Materials derived from this compound are designed to absorb and emit light, making them suitable for applications such as organic light-emitting diodes (OLEDs), fluorescent sensors, and photostabilizers. For example, polyimides containing both imidazole and xanthene units exhibit high transparency with UV-visible absorption cut-off wavelengths between 285 and 300 nm and display distinct photoluminescence. rsc.org The presence of the imidazole group contributes to the optical properties that make these materials of special interest to materials scientists. rsc.org

Derivatives of the core structure, such as 4-(1H-phenanthro[9,10-d]-imidazol-2-yl)-benzaldehyde, have been studied as fluorescent dyes. These molecules are characterized by a large Stokes' shift, high fluorescence quantum yield, and significant photostability, emitting a strong blue fluorescence. nih.govumw.edu.pl The spectral properties of these compounds can be highly sensitive to the solvent environment, a phenomenon known as solvatochromism. nih.gov This sensitivity arises from changes in the molecule's dipole moment upon photoexcitation and is crucial for creating materials that respond to their environment. nih.gov

Supramolecular Assembly and Self-Assembled Architectures

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from molecular components. This compound is an excellent candidate for supramolecular assembly due to its capacity for forming strong and directional hydrogen bonds and engaging in π-π stacking.

Hydrogen bonding and π-π stacking are the primary forces driving the self-assembly of imidazole-based molecules in the solid state. The imidazole ring contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the sp²-hybridized nitrogen atoms). This dual functionality allows for the formation of robust and predictable hydrogen-bonding networks.

In the crystal structures of related imidazole derivatives, molecules are linked through intermolecular N—H···N hydrogen bonds, which can generate extensive one-, two-, or three-dimensional networks. nih.govdcu.ie For example, in the structure of a related di-imidazole compound, these interactions form cyclic units that create a layered structure. nih.gov In addition to the strong N-H···N bonds, weaker C—H···N and C—H···O interactions also play a significant role in stabilizing the crystal packing. iucr.orgresearchgate.net

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The predictable hydrogen bonding patterns and defined geometry of this compound and its derivatives make them ideal for this purpose. These molecules have been specifically designed as versatile building blocks for constructing metal-organic frameworks (MOFs), where the imidazole nitrogen atoms coordinate to metal centers to form extended, porous structures. nih.gov The ability to control the solid-state packing through subtle changes in chemical structure, such as altering substituents on the phenyl ring, is a key aspect of crystal engineering with these compounds. iucr.org

Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is another area where this compound excels. The imidazole ring is a particularly effective recognition site. For example, fluorescent probes based on an imidazole salt have demonstrated the ability to achieve enantioselective recognition of amino acids like lysine. mdpi.com In these systems, the interaction between the probe and the amino acid occurs at the imidazole group, causing a detectable change in the fluorescence signal. mdpi.com This high degree of specificity highlights the potential for developing highly selective sensors and separation agents based on the this compound scaffold.

Development of Chemo/Biosensors and Fluorescent Probes

The inherent fluorescence of the imidazole-benzaldehyde core and its sensitivity to the local chemical environment have led to its widespread use in the development of chemosensors and fluorescent probes. nih.govnih.gov These sensors are designed to detect specific ions, molecules, or changes in environmental conditions like pH through a measurable change in their optical properties, typically fluorescence intensity or color.

Derivatives of this compound have been engineered into highly selective and sensitive probes. For instance, imidazole-based fluorescent sensors have been reported for the reversible detection of hazardous anions like cyanide (CN⁻) and heavy metal cations such as mercury (Hg²⁺). rsc.orgrsc.org The detection mechanism often involves the analyte interacting directly with the aldehyde or imidazole part of the molecule. In the case of cyanide detection, the CN⁻ ion attacks the aldehyde group to form a cyanohydrin, which disrupts the intramolecular charge transfer (ICT) pathway and quenches the molecule's fluorescence. rsc.org The sensor for mercury ions operates via Hg²⁺-promoted deprotection of a thioacetal group, which unmasks the benzaldehyde (B42025) and leads to a turn-off fluorescence response. rsc.org

The versatility of this scaffold allows for fine-tuning of its detection capabilities. Probes have been developed that are sensitive to changes in pH, with additions of acid or base leading to significant shifts in their absorption and fluorescence spectra. nih.gov Furthermore, by conjugating these fluorescent probes to biomolecules like proteins, they can be used for cellular imaging, demonstrating their utility in biological and biomedical research. nih.gov

Table 2: Examples of Imidazole-Benzaldehyde Based Chemosensors

| Sensor Base | Target Analyte | Detection Principle | Detection Limit |

|---|---|---|---|

| Imidazole-phenanthroline-benzaldehyde | pH (Acidity/Basicity) | Solvatochromic & Acidochromic Shift | Not Applicable |

| Imidazole-phenanthro-benzaldehyde | Cyanide (CN⁻) | Fluorescence Quenching (Cyanohydrin formation) | 0.8 µM |

| Imidazole-phenanthro-benzaldehyde | Mercury (Hg²⁺) | Fluorescence Recovery (Metal-assisted elimination) | Not specified |

| Imidazole-diphenyl-benzaldehyde | Mercury (Hg²⁺) | Fluorescence Turn-off (Deprotection of thioacetal) | 5.3 nM |

This table summarizes findings from various studies on fluorescent probes derived from or related to the this compound structure. nih.govrsc.orgrsc.org

Design Principles for Sensing Applications

The design of chemosensors based on the this compound framework leverages key principles of molecular recognition and signal transduction. The core strategy involves coupling a receptor unit, which selectively interacts with the target analyte, to a fluorophore (the signaling unit). The imidazole and benzaldehyde moieties of the parent compound can serve as either the foundational structure or the active recognition sites.

A primary design principle is the modification of the core skeleton . By introducing different substituents or structural units to the this compound scaffold, researchers can fine-tune the sensor's optical properties and detection performance. For instance, a comparative study of four ratiometric fluorescent chemosensors for malononitrile (B47326) detection was based on this principle. nih.gov Different units, including o-dimethyl cyclohexyl, phenyl, and nopinyl groups, were attached to the core structure, and the resulting differences in spectral properties were analyzed to find the most effective sensor. nih.gov The nopinone-based derivative, in particular, showed excellent performance for bioimaging applications in living cells and zebrafish. nih.gov

Another significant design strategy is the incorporation of the imidazolyl-benzaldehyde motif into larger, more complex systems like metal-organic frameworks (MOFs) . rsc.org MOFs are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. By using imidazole-containing ligands, it is possible to create frameworks that act as highly selective and sensitive fluorescent sensors for specific metal ions, such as Fe(III), and various ketone molecules. rsc.org The defined pore environment and the electronic properties of the ligand contribute to the selective recognition and signaling.

Computational methods, especially Density Functional Theory (DFT) calculations , are instrumental in the modern design of these sensors. rsc.org DFT allows for the prediction of molecular geometries, electronic structures, and spectral properties, guiding the synthetic chemist toward probe designs with a higher probability of success for detecting specific analytes like hypochlorite (B82951) (ClO⁻) and bisulfite (HSO₃⁻). rsc.org

Furthermore, the strategic positioning of functional groups on the aromatic rings is a critical design element. The electronic interplay between substituents, such as the difference between a para versus a meta substitution pattern, can dictate the sensing mechanism. researchgate.net This was demonstrated in pyrenoimidazole-benzaldehyde isomers, where the para-substituted compound acted as an efficient intramolecular charge transfer (ICT) fluorescent probe for fluoride (B91410) anions. researchgate.net The creation of protein-dye conjugates represents another advanced design, where a derivative of the core compound is linked to a biomolecule like Concanavalin A to create a probe for targeted cellular labeling and imaging. nih.gov

These principles highlight a modular approach to sensor design, where the this compound structure serves as a versatile platform for creating a wide array of sensors with specific functionalities.

Fluorescence-Based Detection Mechanisms

The utility of this compound and its derivatives in sensing is primarily due to the significant and measurable changes in their fluorescence properties upon interaction with an analyte. Several distinct mechanisms govern this fluorescence response.

Fluorescence Quenching: This "turn-off" mechanism involves a decrease in the fluorescence intensity of the sensor in the presence of an analyte. A common cause of quenching is Photoinduced Electron Transfer (PeT), where the analyte facilitates a non-radiative de-excitation pathway. mdpi.comnih.gov Imidazole-based chemosensors have been developed for the detection of cyanide (CN⁻) and mercury (Hg²⁺) ions, which operate through fluorescence quenching. rsc.org

Fluorescence Enhancement ("Turn-on"): In contrast to quenching, "turn-on" probes are designed to be weakly fluorescent or non-fluorescent in their free state and become highly emissive upon binding to a target. rsc.orgmdpi.com This is often a preferred mechanism as it produces a signal against a dark background, enhancing sensitivity. The mechanism frequently involves the blockage of a PeT process. mdpi.com For example, a sensor for fluoride (F⁻) operates via a deprotonation effect that induces an intermolecular proton transfer, resulting in a "turn-on" fluorescent signal and a visible color change. nih.gov

Ratiometric Fluorescence Sensing: This sophisticated mechanism involves changes in the ratio of fluorescence intensities at two different emission wavelengths. nih.gov This provides a built-in self-calibration for the measurement, making it more robust and reliable by minimizing interference from environmental factors. Ratiometric sensing is often enabled by processes like Intramolecular Charge Transfer (ICT). researchgate.net Upon analyte binding, the electronic distribution in the excited state of the fluorophore is altered, causing a shift in the emission spectrum. Probes based on the this compound skeleton have been designed to detect malononitrile through a ratiometric response. nih.gov Similarly, a pyrenoimidazolyl-benzaldehyde derivative exhibits ratiometric sensing for fluoride anions. researchgate.net

Analyte-Induced Chemical Reaction: The detection can be based on a specific and irreversible chemical transformation of the probe upon reaction with the analyte. The aldehyde group of the core compound is particularly useful for this. For example, the reaction with cyanide ions can lead to the formation of a cyanohydrin adduct, which alters the electronic and fluorescent properties of the molecule. rsc.org Similarly, reaction with an amine can form an imine (a Schiff base), a transformation that can be used to block a PeT process and "turn on" fluorescence for the detection of aldehydes. mdpi.comnih.gov

The table below summarizes research findings on fluorescent probes derived from or related to the this compound structure.

| Derivative/System | Analyte Detected | Fluorescence Mechanism | Key Findings |